molecular formula C9H12O2 B11920068 (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 37081-58-6

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B11920068
CAS No.: 37081-58-6
M. Wt: 152.19 g/mol
InChI Key: KGNKVSYYNPTFNH-SOSBWXJGSA-N
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Description

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the yield and purity of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the oxabicyclo ring system. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

37081-58-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2R,4S,5R)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8-

InChI Key

KGNKVSYYNPTFNH-SOSBWXJGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C=C[C@@H](O2)[C@@H](C1=O)C

Canonical SMILES

CC1C2C=CC(O2)C(C1=O)C

Origin of Product

United States

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